molecular formula C9H13F2N3O2 B14517177 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one CAS No. 62756-90-5

5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one

Cat. No.: B14517177
CAS No.: 62756-90-5
M. Wt: 233.22 g/mol
InChI Key: OJEHDIARYVHRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with bis(2-fluoroethyl)amino and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Bis(2-fluoroethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with bis(2-fluoroethyl)amine under basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bis(2-fluoroethyl)amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-fluoroethyl)amino group may facilitate binding to active sites, while the methoxy group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[Bis(2-hydroxyethyl)amino]-6-methoxypyrimidin-2(1H)-one: Similar structure but with hydroxyethyl groups instead of fluoroethyl groups.

    5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one: Contains chloroethyl groups, which may alter its reactivity and biological activity.

Uniqueness

5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one is unique due to the presence of fluoroethyl groups, which can enhance its lipophilicity, metabolic stability, and potential interactions with biological targets compared to its analogs.

Properties

CAS No.

62756-90-5

Molecular Formula

C9H13F2N3O2

Molecular Weight

233.22 g/mol

IUPAC Name

5-[bis(2-fluoroethyl)amino]-6-methoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C9H13F2N3O2/c1-16-8-7(6-12-9(15)13-8)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,13,15)

InChI Key

OJEHDIARYVHRPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=O)N1)N(CCF)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.